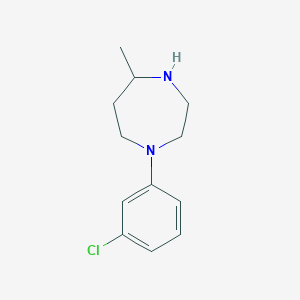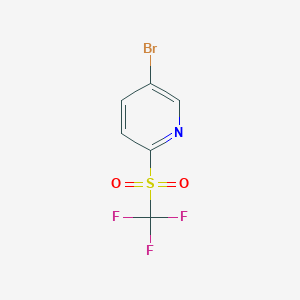![molecular formula C9H12ClNS B13192965 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a cyclobutylmethyl halide with a thiazole derivative. One common method is the nucleophilic substitution reaction where the chloromethyl group on the cyclobutyl ring reacts with a thiazole compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,2,3-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
5-([1-(Chloromethyl)cyclobutyl]methyl)-2,4-dimethyl-2H-thiazole: Similar structure but with additional methyl groups on the thiazole ring.
Uniqueness
5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to its specific combination of a chloromethyl group, a cyclobutyl ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H12ClNS |
|---|---|
分子量 |
201.72 g/mol |
IUPAC名 |
5-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNS/c10-6-9(2-1-3-9)4-8-5-11-7-12-8/h5,7H,1-4,6H2 |
InChIキー |
PYPFDFAWIZWERE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=CN=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)


![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




